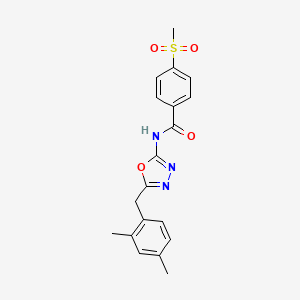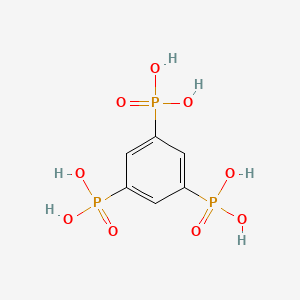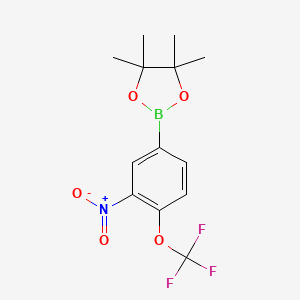![molecular formula C6H4F2N6O2S B2452230 5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946813-72-4](/img/structure/B2452230.png)
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a unique combination of a difluoromethyl group, a nitropyrazole ring, and a thiadiazole moiety, which contribute to its diverse chemical and biological properties.
Méthodes De Préparation
The synthesis of 5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids, bases, and various catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .
Analyse Des Réactions Chimiques
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitropyrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium or nickel complexes . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
Difluoromethylated azoles: These compounds share the difluoromethyl group and have similar chemical properties and reactivity.
Nitropyrazole derivatives: Compounds with a nitropyrazole ring exhibit similar biological activities and can be used in similar applications.
Thiadiazole derivatives: These compounds have a thiadiazole moiety and are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-[1-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N6O2S/c7-5(8)13-3(14(15)16)1-2(12-13)4-10-11-6(9)17-4/h1,5H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXMXAMDQBVLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C2=NN=C(S2)N)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluorophenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2452147.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)


![6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2452154.png)


![6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione](/img/structure/B2452162.png)



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)
